molecular formula C10H7F3N4O B12339327 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide

Cat. No.: B12339327
M. Wt: 256.18 g/mol
InChI Key: BRPDRUSCYOZPGP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that features both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This unique structure imparts the compound with distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group or the imidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the picolinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or picolinamide moieties.

Scientific Research Applications

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of imidazole receptors is beneficial.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H7F3N4O

Molecular Weight

256.18 g/mol

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18)

InChI Key

BRPDRUSCYOZPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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